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Abstract
Dimethocaine (CAS No. 94-15-5), also known as larocaine, is a synthetic derivative of procaine

with local anesthetic properties and significant central nervous system (CNS) stimulant effects.

Originally synthesized in 1930 by Hoffmann-La Roche, it was briefly used in clinical practice

before being withdrawn due to its psychoactive effects and potential for abuse.[1] Its primary

mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to

increased synaptic dopamine levels, a mode of action it shares with cocaine, albeit with lower

potency.[2][3] This technical guide provides a comprehensive overview of the foundational

research on dimethocaine, including its synthesis, pharmacology, metabolism, and the

experimental methodologies used to elucidate its biological activity. All quantitative data are

summarized in structured tables, and key biological and experimental pathways are visualized

using diagrams.

Chemical Synthesis
The original synthesis of dimethocaine was reported by Mannich and Wilder in 1932.[1] While

the detailed, step-by-step protocol from the original publication is not readily available in

modern databases, the synthesis is understood to be a variation of the Mannich reaction. This

reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl

compound with formaldehyde and a primary or secondary amine, followed by esterification.
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A plausible synthetic route, based on the structure of dimethocaine (3-(diethylamino)-2,2-

dimethylpropyl 4-aminobenzoate), would involve the following key steps:

Mannich Reaction: Reaction of a suitable ketone with formaldehyde and diethylamine to

introduce the diethylaminomethyl group.

Reduction: Reduction of the keto group to a hydroxyl group.

Esterification: Esterification of the resulting amino alcohol with p-nitrobenzoyl chloride,

followed by reduction of the nitro group to an amine, or directly with p-aminobenzoyl chloride

or a derivative.

The following diagram illustrates a generalized logical workflow for the synthesis of

dimethocaine.
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A generalized synthetic workflow for Dimethocaine.

Pharmacology and Mechanism of Action
Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter

(DAT), a member of the solute carrier 6 (SLC6) family of transporters responsible for the

reuptake of dopamine from the synaptic cleft.[2] By blocking DAT, dimethocaine increases the

concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic

neurotransmission and its characteristic stimulant effects.[2]

Dopamine Transporter (DAT) Binding and Uptake
Inhibition
In vitro studies have quantified dimethocaine's affinity for and inhibition of DAT, often in

comparison to cocaine. These studies typically utilize radioligand binding assays and dopamine

uptake inhibition assays in rat striatal synaptosomes or cells expressing the human dopamine

transporter.

Compound
Ki for [3H]CFT Binding
(μM)

IC50 for Dopamine Uptake
(μM)

Dimethocaine 1.4 1.2

Cocaine 0.6 0.7

Table 1: Comparative in vitro

activity of Dimethocaine and

Cocaine at the Dopamine

Transporter.[2]

In Vivo Effects on Dopamine Efflux
Microdialysis studies in awake rats have demonstrated that dimethocaine administration leads

to a dose-dependent and reversible increase in extracellular dopamine levels in the striatum.[2]
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Compound Concentration
Increase in Dialysate
Dopamine

Dimethocaine 1 mM ~12-fold

Cocaine 0.1 mM ~12-fold

Procaine 10 mM ~6-fold

Table 2: Effect of local

anesthetics on dopamine efflux

in rat striatum.[2]

The following diagram illustrates the signaling pathway affected by dimethocaine.
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Dimethocaine inhibits dopamine reuptake at the synapse.

Metabolism
The metabolism of dimethocaine has been studied in vivo in Wistar rats and in vitro using

human liver microsomes.[4][5] It undergoes extensive Phase I and Phase II biotransformation.
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The primary metabolic pathways are ester hydrolysis, deethylation, and hydroxylation, followed

by N-acetylation and glucuronidation.[4][5]

Phase I Metabolism
Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.

Ester Hydrolysis: Cleavage of the ester bond, a common metabolic pathway for ester-

containing drugs.

N-Deethylation: Removal of one or both ethyl groups from the diethylamino moiety. P450

3A4 is the predominant enzyme responsible for deethylation.[2][3]

Hydroxylation: Addition of a hydroxyl group to the aromatic ring. P450 2D6 plays a major role

in this hydroxylation process.[2][3]

Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with

endogenous molecules to increase their water solubility and facilitate excretion.

N-Acetylation: Acetylation of the primary aromatic amine group. This reaction is exclusively

catalyzed by N-acetyltransferase 2 (NAT2).[2][6]

Glucuronidation: Conjugation with glucuronic acid.

The following diagram illustrates the metabolic pathways of dimethocaine.
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Metabolic Pathways of Dimethocaine
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Overview of Dimethocaine's metabolic fate.

Experimental Protocols
Dopamine Transporter (DAT) Binding Assay ([3H]CFT)
This protocol is a generalized procedure for a competitive radioligand binding assay to

determine the affinity of a compound for the dopamine transporter.

Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and

centrifuged to obtain a crude synaptosomal membrane preparation. The pellet is

resuspended in the assay buffer.

Assay Incubation: The membrane preparation is incubated with a fixed concentration of the

radioligand [3H]CFT (a cocaine analog) and varying concentrations of the test compound

(dimethocaine).

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters, representing the bound radioligand, is

measured by liquid scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-

specific binding from total binding. The Ki value is calculated from the IC50 value using the

Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of a compound using

human liver microsomes.

Incubation Mixture Preparation: A typical incubation mixture contains human liver

microsomes, the test compound (dimethocaine), and a NADPH-generating system (or

NADPH) in a phosphate buffer (pH 7.4).

Incubation: The reaction is initiated by the addition of the NADPH-generating system and

incubated at 37°C for a specified time.

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g.,

acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The

supernatant, containing the parent drug and its metabolites, is collected.

Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS)

to identify and quantify the metabolites formed.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.
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Experimental Workflow for In Vitro Metabolism
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Workflow for in vitro drug metabolism studies.

Conclusion
Dimethocaine serves as a valuable research tool for understanding the structure-activity

relationships of dopamine transporter inhibitors. Its well-characterized pharmacology and

metabolism provide a foundational basis for the development of novel CNS-active compounds.

The experimental protocols detailed herein represent standard methodologies for the in vitro
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characterization of such molecules. Further research into the specific metabolites and their

potential pharmacological activity could provide deeper insights into the overall effects of

dimethocaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dimethocaine [drugfuture.com]

2. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine
Derivative_Chemicalbook [chemicalbook.com]

3. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed
by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its
detectability in urine by means of a rat model and liquid chromatography-linear ion-trap
(high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

6. N-acetyltransferase 2 genetic polymorphism modifies genotoxic and oxidative damage
from new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Foundational Research on Dimethocaine (CAS No. 94-
15-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15173194#cas-number-94-15-5-foundational-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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